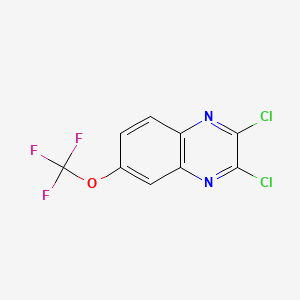

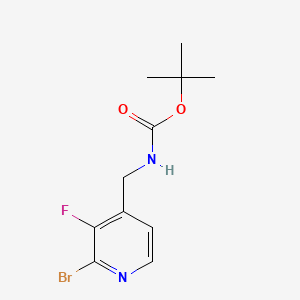

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

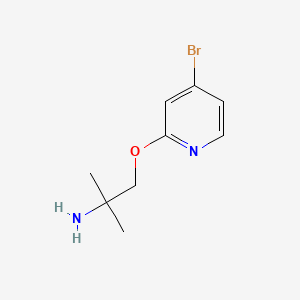

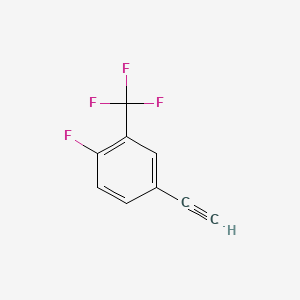

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a chemical compound with the molecular formula C9H3Cl2F3N2O . It has an average mass of 283.034 Da and a mono-isotopic mass of 281.957458 Da .

Synthesis Analysis

The synthesis of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline involves various procedures including condensation reactions and cyclization processes. A general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion has been shown . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis

The InChI code for 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is 1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H .Physical And Chemical Properties Analysis

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Regioselective Synthesis

The regioselective substitution of 2,3-dichloro-6-amino-quinoxaline, a related compound, demonstrates the versatility in obtaining 2,3-disubstituted-6-aminoquinoxalines. This approach offers complementary regiochemistry to existing methods, expanding the toolbox for chemical synthesis in this domain (Ford et al., 2000).

Antimicrobial Activity

New symmetrically and asymmetrically 2,3-disubstituted quinoxalines have been synthesized through functionalization of 2,3-dichloroquinoxaline, displaying significant antibacterial and antifungal activities. This highlights their potential as scaffolds for developing new antimicrobial agents (El-Atawy et al., 2019).

Optical and Morphological Studies

Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, exhibiting unique optical properties such as aggregation-induced emission (AIE) and solvatochromism. These findings are crucial for applications in materials science, particularly in the development of fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).

Solid-phase Synthesis

The solid-phase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin demonstrates a novel approach for the rapid synthesis of quinoxaline derivatives. This method offers advantages in terms of purity and yield, beneficial for pharmaceutical and chemical research (Jeon et al., 2005).

Photosensitization for Polymerization

A quinoxaline derivative has been identified as an effective photosensitizer for diaryliodonium salt photoinitiators, facilitating photoinitiated cationic polymerization. This application is significant for materials science, particularly in the development of polymers using ambient solar irradiation or specific light wavelengths (Bulut et al., 2010).

Safety and Hazards

将来の方向性

Trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

特性

IUPAC Name |

2,3-dichloro-6-(trifluoromethoxy)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALGVZBIBGREOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=C(C(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731517 |

Source

|

| Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

CAS RN |

1253522-03-0 |

Source

|

| Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B567308.png)

![6-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B567311.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B567320.png)